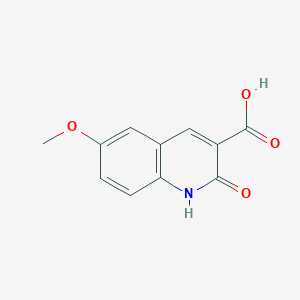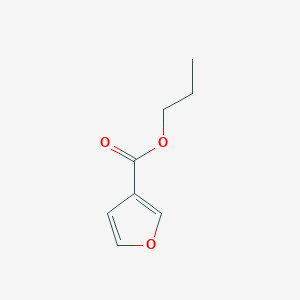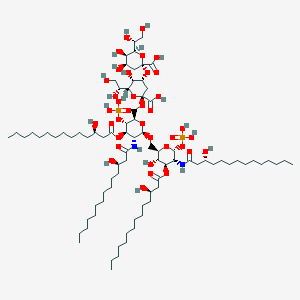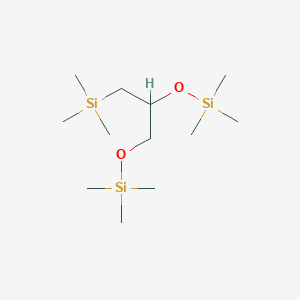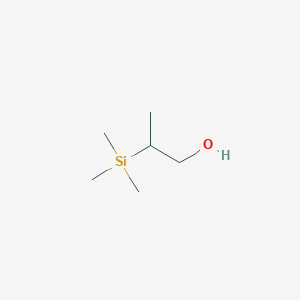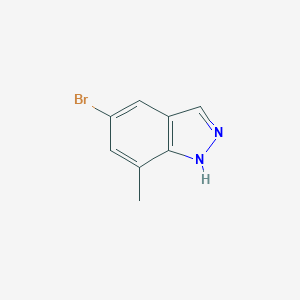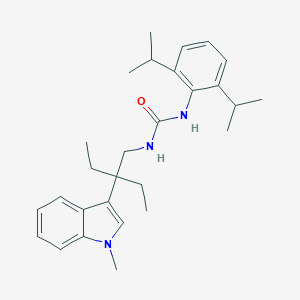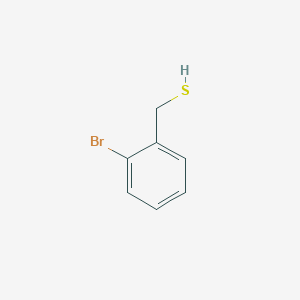
N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylpropanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylpropanamide hydrochloride, also known as JNJ-7925476, is a chemical compound that has gained significant attention in scientific research. It is a selective antagonist of the orexin-2 receptor, which is involved in the regulation of sleep and wakefulness. In
Wirkmechanismus
N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylpropanamide hydrochloride acts as a selective antagonist of the orexin-2 receptor, which is involved in the regulation of sleep and wakefulness. By blocking the activity of the orexin-2 receptor, N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylpropanamide hydrochloride promotes sleep and reduces wakefulness.
Biochemical and Physiological Effects
N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylpropanamide hydrochloride has been shown to increase total sleep time and decrease wakefulness in animal models. It has also been shown to reduce the frequency and duration of cataplexy, a symptom of narcolepsy. In addition, N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylpropanamide hydrochloride has been shown to reduce food intake and body weight in animal models, suggesting its potential use in the treatment of obesity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylpropanamide hydrochloride is its selectivity for the orexin-2 receptor, which allows for more targeted research and potential therapeutic applications. However, one limitation is that it has only been studied in animal models and its effects on humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for the research and development of N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylpropanamide hydrochloride. One potential direction is the investigation of its use in the treatment of sleep disorders and obesity in humans. Another direction is the development of more selective and potent orexin-2 receptor antagonists. Additionally, further research is needed to fully understand the role of orexin-2 receptors in the regulation of sleep and wakefulness.
Synthesemethoden
N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylpropanamide hydrochloride is synthesized through a multi-step process. The first step involves the reaction of 1,2-dimethyl-4-pyridazinone with sodium hydride in DMF to obtain the intermediate compound. The intermediate is then reacted with phenylpropanoyl chloride in the presence of triethylamine to yield the final product, N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylpropanamide hydrochloride.
Wissenschaftliche Forschungsanwendungen
N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylpropanamide hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of sleep disorders, including narcolepsy and insomnia. It has also been investigated for its potential use in the treatment of addiction and obesity. In addition, N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylpropanamide hydrochloride has been used as a tool compound in scientific research to better understand the role of orexin-2 receptors in the regulation of sleep and wakefulness.
Eigenschaften
CAS-Nummer |
149750-14-1 |
|---|---|
Produktname |
N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylpropanamide hydrochloride |
Molekularformel |
C15H24ClN3O |
Molekulargewicht |
297.82 g/mol |
IUPAC-Name |
N-(1,2-dimethyldiazinan-4-yl)-N-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C15H23N3O.ClH/c1-4-15(19)18(13-8-6-5-7-9-13)14-10-11-16(2)17(3)12-14;/h5-9,14H,4,10-12H2,1-3H3;1H |
InChI-Schlüssel |
NPBMPCDRBWPQDW-UHFFFAOYSA-N |
SMILES |
CCC(=O)N(C1CCN(N(C1)C)C)C2=CC=CC=C2.Cl |
Kanonische SMILES |
CCC(=O)N(C1CCN(N(C1)C)C)C2=CC=CC=C2.Cl |
Synonyme |
N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylpropanamide hydrochlo ride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[[4-[4-(4-methylphenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B115467.png)
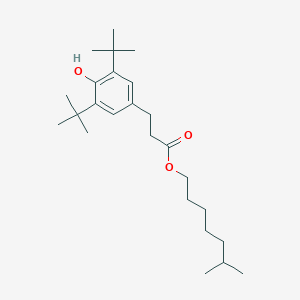
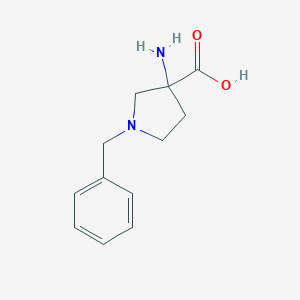
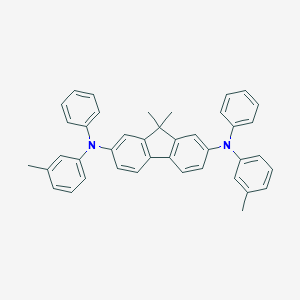
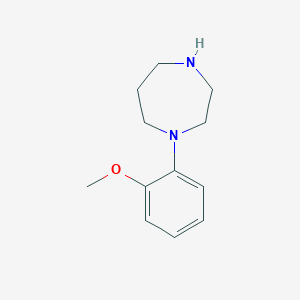
![(4s,5r)-1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B115484.png)
